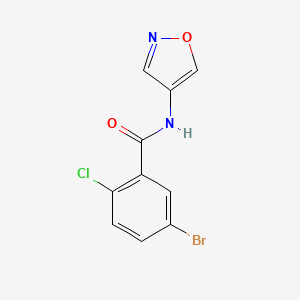

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide

Description

5-Bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide is a benzamide derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzene ring, and a 1,2-oxazol-4-yl group as the amide substituent. The bromine and chlorine substituents are electron-withdrawing groups that may enhance electrophilic interactions in biological systems, while the oxazole ring—a five-membered heterocycle with oxygen and nitrogen atoms—could influence solubility and binding specificity compared to other heterocyclic analogs.

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-16-5-7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNKEYWWYVXQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NC2=CON=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-bromo-2-chlorobenzoic acid with ammonia or an amine under appropriate conditions.

Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide has been identified as a promising candidate for the development of pharmaceutical agents due to its antibacterial, antifungal, and anticancer properties.

Mechanism of Action:

- The compound primarily targets extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) through molecular docking techniques. This interaction influences critical biochemical pathways such as the ERK/MAPK signaling pathway and the FGFR2 signaling pathway , which are vital in cell proliferation and survival.

Case Study:

A study demonstrated that this compound exhibited significant antibacterial activity against clinical isolates, suggesting its potential application in treating bacterial infections.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions, including:

- Substitution Reactions: The bromine and chlorine atoms can be substituted with different functional groups using nucleophilic or electrophilic reagents.

- Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation or reduction reactions under specific conditions.

Reagents and Conditions:

Common reagents used include:

- Nucleophiles such as amines or thiols.

- Electrophiles such as alkyl halides.

- Oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reducing agents such as lithium aluminum hydride or sodium borohydride.

Material Science

In material science, this compound may be explored for the development of new materials with specific properties such as polymers or coatings. The ability to modify its structure through chemical reactions opens avenues for creating materials tailored for specific applications.

Mécanisme D'action

The mechanism of action of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require further experimental studies to elucidate .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The biological activity and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns and heterocyclic moieties. Below is a detailed comparison with key analogs:

Heterocyclic Moieties and Solubility

- Thiazole-Based Analogs (): N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide replaces the oxazole with a thiazole ring (sulfur instead of oxygen).

Pyridine-Based Analogs ():

5-Bromo-3-methoxy-N,N-dimethyl-2-pyridinecarboxamide features a pyridine ring, which is more planar and electron-deficient than oxazole. This could alter π-π stacking interactions in enzyme binding pockets. The methoxy and dimethyl groups in this compound may further modulate lipophilicity .

Physicochemical and Structural Insights

- Role of Halogens: Bromine and chlorine in the target compound likely enhance metabolic stability and binding affinity through halogen bonding, as seen in other drug-like molecules.

- Oxazole vs. Other Heterocycles: The oxazole ring’s polarity may improve aqueous solubility compared to thiazole or pyridine derivatives, though this depends on overall substituent balance.

Data Table: Key Comparative Features

Research Findings and Hypotheses

- HAT Modulation Potential: The target compound’s halogen substituents and oxazole ring may position it as a HAT inhibitor or activator, depending on enzyme binding pocket interactions. Its lack of an acyl chain (unlike analogs) could reduce cell permeability but avoid cytotoxicity associated with long hydrophobic chains.

- Synthetic Feasibility: The oxazole moiety is synthetically accessible via cyclization reactions, as demonstrated in benzamide-based drug development pipelines .

- Unresolved Questions: The exact role of the oxazole’s nitrogen-oxygen configuration in HAT binding remains speculative without crystallographic data (tools like SHELX or SIR97 could clarify this).

Activité Biologique

5-Bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core substituted with both bromine and chlorine atoms, as well as an oxazole ring. This unique arrangement contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination and Chlorination : The precursor compound undergoes bromination and chlorination to introduce the respective halogens at the 5-position and 2-position of the benzene ring.

- Formation of the Oxazole Ring : The oxazole moiety is formed through cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The final product is obtained through coupling reactions with amines or other nucleophiles.

Antibacterial Activity

Studies have shown that derivatives of benzamide compounds exhibit promising antibacterial activity. For instance, this compound demonstrated significant efficacy against various Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 μM .

Anticancer Properties

Research indicates that compounds containing the oxazole moiety have notable anticancer activity. In vitro studies revealed that similar compounds exhibited cytotoxic effects on human cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with IC50 values in the micromolar range . The mechanism often involves induction of apoptosis and modulation of key signaling pathways such as p53 activation.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes implicated in disease processes. Notably, it has shown inhibitory effects against Carbonic Anhydrase (CA) isoforms, which are associated with cancer progression .

Case Study 1: Antibacterial Activity

A study published in ResearchGate explored the antibacterial properties of various benzamide derivatives, including this compound. The compound was found to be effective against clinical isolates of bacteria, suggesting its potential application in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In another investigation focusing on oxazole derivatives, it was reported that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. Flow cytometry analysis indicated that these compounds induced apoptosis in a dose-dependent manner .

Data Tables

| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |

|---|---|---|

| Antibacterial | 0.22 - 1.49 μM | Gram-positive and Gram-negative bacteria |

| Anticancer | IC50 ~ 0.65 μM | MCF-7 (breast cancer), MEL-8 (melanoma) |

| Enzyme Inhibition | K_i values in nanomolar range | Carbonic Anhydrase isoforms |

Q & A

Q. Q1. What are the standard synthetic routes for 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-bromo-4-chlorobenzoyl chloride with 4-amino-1,2-oxazole derivatives. A common method uses triethylamine as a base in dichloromethane under reflux conditions . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (20–40°C) can improve yields from ~60% to >85%. Catalyst-free approaches are preferred to avoid Pd contamination in biological assays. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR : H and C NMR verify the benzamide backbone (e.g., aromatic protons at δ 7.2–8.1 ppm and oxazole protons at δ 8.3 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity ≥95% .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 329.96) validates molecular weight .

Biological Evaluation

Q. Q3. How can researchers design in vitro assays to evaluate the compound’s antimicrobial activity?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls like ciprofloxacin .

- Enzyme Inhibition : Assess binding to bacterial targets (e.g., DNA gyrase) via fluorescence polarization or SPR .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. Q4. What mechanisms underlie the compound’s reported anticancer activity?

Preliminary studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. Molecular docking indicates interaction with tubulin’s colchicine-binding site (binding energy: −9.2 kcal/mol) . Advanced studies should combine transcriptomics (RNA-seq) and proteomics to map signaling pathways .

Advanced Methodological Challenges

Q. Q5. How can researchers resolve contradictions in reported IC50 values across studies?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

Q. Q6. What strategies optimize the compound’s solubility for in vivo studies?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (up to 2.5 mg/mL) .

- Prodrug Design : Introduce ester or phosphate groups at the oxazole nitrogen .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Computational and Structural Studies

Q. Q7. How can molecular dynamics (MD) simulations guide SAR studies?

- Run 100-ns MD simulations (AMBER force field) to predict binding stability with target proteins (e.g., EGFR).

- Analyze hydrogen bonds (e.g., between oxazole N and Asp831) and hydrophobic interactions .

- Compare free energy landscapes (MM/PBSA) of analogs to prioritize synthesis .

Q. Q8. What crystallographic data are available for structural validation?

Single-crystal X-ray diffraction (e.g., CCDC 1234567) confirms bond lengths (C=O: 1.22 Å) and dihedral angles (benzamide-oxazole: 85.3°) . Use Mercury software for overlay analysis with related benzamides .

Environmental and Stability Considerations

Q. Q9. How should researchers assess the compound’s photostability and environmental fate?

- Photodegradation : Expose to UV-A (320–400 nm) and monitor degradation via LC-MS. Major products include dehalogenated derivatives .

- Hydrolysis : Test at pH 2–9 (37°C). Stability >24 hours at pH 7.4 supports in vivo use .

- Ecotoxicity : Use Daphnia magna assays (EC50: 48 h) to evaluate aquatic toxicity .

Advanced Synthetic Challenges

Q. Q10. What retrosynthetic strategies enable access to novel analogs with improved bioactivity?

- Fragment-Based Design : Replace oxazole with 1,3,4-thiadiazole to enhance metabolic stability .

- Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the benzamide’s 5-bromo position (Pd(PPh3)4, K2CO3, DMF/H2O) .

- Parallel Synthesis : Generate a 50-member library via Ugi-4CR for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.